2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt
CAS No.: 6222-44-2
Cat. No.: VC16477662
Molecular Formula: C16H10ClN3Na2O8S2
Molecular Weight: 517.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6222-44-2 |
|---|---|
| Molecular Formula | C16H10ClN3Na2O8S2 |
| Molecular Weight | 517.8 g/mol |
| IUPAC Name | disodium;5-amino-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C16H12ClN3O8S2.2Na/c17-8-1-2-12(21)11(5-8)19-20-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-10(18)14(7)16(15)22;;/h1-6,21-22H,18H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
| Standard InChI Key | LXMPQKYJNAPKTC-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2,7-naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt, delineates its structure unambiguously:
-
A naphthalene backbone with sulfonic acid groups at positions 2 and 7.
-
An amino group at position 4 and a hydroxyl group at position 5.
-
An azo group (-N=N-) at position 6, bridging the naphthalene core to a 5-chloro-2-hydroxyphenyl substituent.
-
Two sodium counterions neutralizing the sulfonic acid groups.
The molecular formula is C₁₆H₁₀ClN₃Na₂O₈S₂, with a calculated average molecular mass of 541.84 g/mol and a monoisotopic mass of 541.93 g/mol .
Structural Analysis
Key structural features include:
-
Sulfonic Acid Groups: Enhance water solubility and facilitate ionic interactions.
-
Azo Chromophore: Imparts color and UV-Vis absorption properties, typical of dyes .
-
Chlorophenolic Group: Introduces steric and electronic effects, influencing reactivity and stability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential sulfonation, diazotization, and coupling reactions:
Step 1: Sulfonation of Naphthalene
Naphthalene undergoes sulfonation with concentrated sulfuric acid (≥90%) under inert gas (e.g., nitrogen) to yield 2,7-naphthalenedisulfonic acid. Optimized conditions from analogous syntheses include:
Step 2: Diazotization and Azo Coupling
The amino group at position 4 is diazotized using nitrous acid (HNO₂), followed by coupling with 5-chloro-2-hydroxybenzene under alkaline conditions. Critical parameters:
-
pH: 8–10 (to activate the phenolic coupling component).
-
Temperature: 0–5°C (prevents premature decomposition of the diazonium salt).
Step 3: Neutralization and Isolation
The product is neutralized with sodium hydroxide to form the disodium salt, precipitated, and purified via recrystallization .
Industrial-Scale Considerations
The patent CN112457222A highlights methodologies to enhance purity and yield in sulfonation reactions :
-
Negative Pressure (10–100 Pa): Reduces byproduct formation during sulfonation.
-
Acidity Control (50–90%): Ensures optimal protonation states for intermediate stability.
Physicochemical Properties
Solubility and Stability
-
Water Solubility: High (>500 g/L at 25°C) due to sulfonate groups.
-
Thermal Stability: Decomposes above 250°C, with exothermic peaks observed via DSC.
-
pH Sensitivity: Stable in acidic to neutral conditions (pH 3–7); azo bond cleavage occurs under strong alkaline or reductive conditions.
Spectroscopic Data
-
UV-Vis Absorption: λₘₐₓ ≈ 480–520 nm (azo chromophore), ε > 20,000 L·mol⁻¹·cm⁻¹.
-
FT-IR Signatures:
-
1180 cm⁻¹ (S=O asymmetric stretch).
-
1550 cm⁻¹ (N=N stretch).
-
3450 cm⁻¹ (O-H from phenolic group).
-
Applications and Industrial Relevance
Textile Dyeing
As an azo dye, the compound binds covalently to cellulose fibers under alkaline conditions, yielding wash-fast coloration. Comparative studies with Reactive Black 5 (a tetrasodium analog) suggest superior affinity for cotton due to reduced steric hindrance from the disodium structure .
Biological Staining
Preliminary research indicates potential as a histological stain for polysaccharides, leveraging sulfonic acid groups to target carbohydrate-rich tissues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume